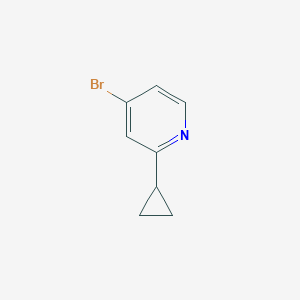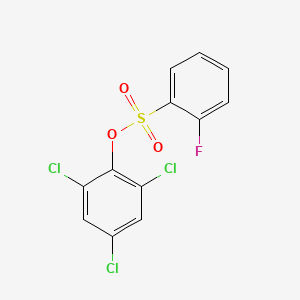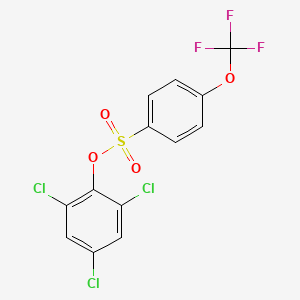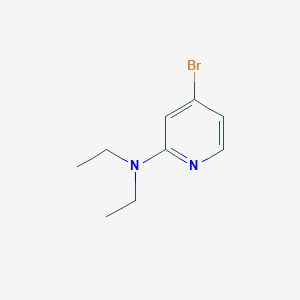
4-Brom-2-Cyclopropylpyridin
Übersicht
Beschreibung
4-Bromo-2-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-cyclopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyclopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
4-Brom-2-Cyclopropylpyridin dient als Baustein bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine Struktur findet sich häufig in Molekülen mit potenziellen Antikrebs- und Entzündungshemmenden Eigenschaften . Die Fähigkeit der Verbindung, als Vorläufer bei der Synthese komplexerer Moleküle zu fungieren, macht sie wertvoll für die Arzneimittelforschung und -entwicklung.
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Eigenschaften von Materialien auf molekularer Ebene zu modifizieren. Die Einarbeitung in Polymere oder Beschichtungen kann Eigenschaften wie thermische Stabilität, Steifigkeit und elektronische Eigenschaften verändern, die für die Entwicklung fortschrittlicher Materialien entscheidend sind .
Chemische Synthese
This compound wird in der chemischen Synthese als Zwischenprodukt verwendet. Es ist besonders nützlich in Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Reaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet, die für die Konstruktion komplexer organischer Moleküle unerlässlich sind .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in analytischen Methoden wie HPLC und LC-MS verwendet werden, um die Genauigkeit und Kalibrierung von Analyseninstrumenten zu gewährleisten. Es hilft bei der Quantifizierung und Detektion von Substanzen in einer Probe .
Forschung in den Lebenswissenschaften
In den Lebenswissenschaften wird this compound zum Studium biochemischer Prozesse und der Molekularbiologie verwendet. Es kann an der Untersuchung der Funktion von Enzymen, Rezeptoren und anderen Proteinen in biologischen Systemen beteiligt sein .
Chromatographie
Die einzigartigen Eigenschaften der Verbindung machen sie für den Einsatz in der Chromatographie geeignet, als Bestandteil der mobilen Phase oder als Derivatisierungsmittel, um die Detektion von Analyten mit schlechten chromophoren Eigenschaften zu verbessern .
Wirkmechanismus
Target of Action
It’s worth noting that pyridine derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
The bromine atom in the compound could potentially undergo nucleophilic substitution reactions, allowing it to interact with its targets .
Biochemical Pathways
It’s known that pyridine derivatives can influence various biochemical pathways due to their ability to form multiple types of chemical bonds .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant, indicating good bioavailability .
Result of Action
The compound’s potential to undergo various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions could affect its stability .
Eigenschaften
IUPAC Name |
4-bromo-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZZKZKHYZOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671696 | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-28-3 | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)

![tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)




![Benzo[d]thiazol-5-amine hydrochloride](/img/structure/B1520153.png)



